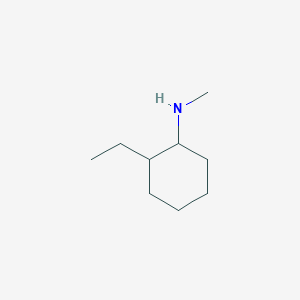

2-ethyl-N-methylcyclohexan-1-amine

Description

Significance of Substituted Cyclohexylamines as Molecular Scaffolds in Advanced Synthesis

Substituted cyclohexylamines are highly valued as molecular scaffolds due to their conformational rigidity and the stereochemical diversity they can present. The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. Substituents on the ring can occupy either axial or equatorial positions, leading to different spatial arrangements and reactivities. This conformational behavior is crucial in the design of molecules that require precise three-dimensional orientations for their biological or chemical function. youtube.com

In medicinal chemistry, the cyclohexylamine (B46788) moiety is a key component in numerous therapeutic agents. researchgate.net Its presence can influence a drug's pharmacokinetic and pharmacodynamic properties, such as its ability to cross cell membranes and bind to biological targets. Furthermore, in materials science, these compounds can be utilized as precursors for the synthesis of polymers, liquid crystals, and other functional materials where molecular shape and intermolecular interactions are critical.

Overview of Research Trajectories for Alkylated Cyclohexanamine Derivatives

Current research on alkylated cyclohexanamine derivatives is focused on several key areas. One major trajectory involves the development of novel synthetic methodologies to achieve greater control over the stereochemistry of these compounds. The stereoselective synthesis of specific isomers of substituted cyclohexylamines is a significant challenge that chemists are actively addressing through the use of chiral catalysts and auxiliaries. sigmaaldrich.comyoutube.com

Another important research direction is the exploration of the catalytic applications of these amines. Chiral N-alkylated cyclohexylamines, for instance, can serve as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. sigmaaldrich.com There is also a growing interest in the biological activities of these derivatives, with many research groups screening libraries of substituted cyclohexylamines for potential therapeutic applications.

Academic Relevance of 2-ethyl-N-methylcyclohexan-1-amine within Chiral Amine Chemistry

The compound "this compound" is of particular academic interest within the field of chiral amine chemistry due to its stereochemical complexity. The molecule possesses two stereocenters, at the C1 and C2 positions of the cyclohexane ring, which gives rise to four possible stereoisomers (diastereomers and enantiomers).

The presence of both an ethyl group at the 2-position and a methyl group on the nitrogen atom introduces specific steric and electronic effects that can influence the molecule's reactivity and conformational preferences. The study of such molecules provides valuable insights into the fundamental principles of stereochemistry and conformational analysis. youtube.com The synthesis and separation of the individual stereoisomers of this compound would represent a significant synthetic challenge and would provide a platform for the development of new resolution techniques or stereoselective synthetic methods. rsc.org

While extensive research specifically on this compound is not widely published, its structural motifs are representative of a class of chiral amines that are of great interest to both academic and industrial researchers for the development of new pharmaceuticals and fine chemicals. researchgate.net

Interactive Data Table: Physicochemical Properties of Related Cyclohexylamine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| N-Methylcyclohexylamine | C₇H₁₅N | 113.20 | 148-149 |

| N-Ethylcyclohexylamine | C₈H₁₇N | 127.23 | 165 |

| N,N-Dimethylcyclohexylamine | C₈H₁₇N | 127.23 | 160-162 |

| This compound | C₉H₁₉N | 141.26 | Not available |

Note: The data for the related compounds are sourced from publicly available chemical databases. The properties of this compound are predicted to be within a similar range but would be influenced by the specific substitution pattern.

Research Findings on Analogous Chiral Amines

Research into chiral amines, a class to which this compound belongs, has yielded significant findings in asymmetric synthesis and catalysis.

Asymmetric Synthesis: Chiral amines are crucial as resolving agents and as chiral building blocks for the synthesis of complex molecules. sigmaaldrich.com For example, chiral α-phenylethylamine is widely used to resolve racemic acids.

Catalysis: Chiral secondary and tertiary amines can be used as organocatalysts or as ligands for metal-based catalysts in a variety of asymmetric transformations, leading to products with high enantiomeric excess. rsc.org

Stereoselective Reactions: The development of stereoselective methods for the synthesis of chiral amines is a major focus of modern organic chemistry. nih.govrsc.orgrsc.org These methods often employ chiral catalysts or auxiliaries to control the formation of specific stereoisomers.

The principles and methodologies developed for other chiral amines would be directly applicable to the synthesis and study of the individual stereoisomers of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-N-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-8-6-4-5-7-9(8)10-2/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVOCMMENPUMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl N Methylcyclohexan 1 Amine

Stereoselective Synthesis Approaches

The creation of chiral amines with a high degree of enantiomeric purity is a significant challenge. Methodologies for achieving this can be broadly categorized into asymmetric synthesis, which creates a specific stereoisomer from an achiral precursor, and enantiomeric enrichment, which separates a mixture of stereoisomers.

Asymmetric Reductive Amination Strategies for Chiral Cyclohexylamines

Asymmetric reductive amination (ARA) is a highly efficient and direct method for producing chiral amines from prochiral ketones. liv.ac.uk This one-pot reaction involves the condensation of a ketone with an amine to form an imine or iminium ion in situ, which is then asymmetrically reduced by a chiral catalyst and a reducing agent. liv.ac.uk For the synthesis of 2-ethyl-N-methylcyclohexan-1-amine, this strategy would commence with 2-ethylcyclohexanone (B1346015) and methylamine.

The key to stereoselectivity lies in the catalyst system, which typically consists of a transition metal complexed with a chiral ligand. Ruthenium researchgate.net and Iridium-based catalysts have shown significant success in the asymmetric reductive amination of various ketones. The choice of ligand is critical, as it creates a chiral environment around the metal center, dictating the facial selectivity of the hydride attack on the C=N bond. Challenges in reductive amination include the chemoselectivity of reducing the imine in the presence of the starting ketone and the potential for catalyst poisoning by the amine substrate or product. liv.ac.uk

Table 1: Exemplary Catalytic Systems for Asymmetric Reductive Amination

| Catalyst/Ligand System | Reducing Agent | Typical Substrates | Key Features |

|---|---|---|---|

| Ru-complex with Chiral Diamine/Diphosphine Ligands | H₂ | Ketones, including sterically hindered variants | High efficiency and enantioselectivity for producing primary amines. researchgate.net |

| Ir-complex with Chiral Phosphoramidite Ligands | H₂ | Ketones with various primary alkyl amines | Tunable steric and electronic properties of the ligand allow for optimization. |

This table presents general systems applicable to the principle of asymmetrically reducing a ketone like 2-ethylcyclohexanone.

Enantiomeric Enrichment Techniques for Racemic Amine Mixtures

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of this compound, enantiomeric enrichment techniques are required to isolate the desired enantiomer.

The most established method is chiral resolution via diastereomeric salt formation . wikipedia.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. wikipedia.org The success of this method is often unpredictable and may require screening multiple resolving agents. wikipedia.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Carboxylic Acid |

| (-)-Mandelic Acid | Chiral Carboxylic Acid |

| (+)-Camphorsulfonic Acid | Chiral Sulfonic Acid |

Another powerful technique is enzymatic kinetic resolution . This method utilizes an enzyme, often a lipase (B570770), which selectively acylates one enantiomer of the amine at a much faster rate than the other. google.com For instance, reacting racemic this compound with an acyl donor in the presence of an enzyme like Candida antarctica lipase B would yield one enantiomer as an amide, leaving the other, unreacted enantiomer in high enantiomeric excess. google.com A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. rsc.org To overcome this, advanced processes like Resolution-Racemization-Recycle (R3) can be employed, where the unwanted enantiomer is racemized in situ and recycled, theoretically enabling a 100% yield. whiterose.ac.uk

Catalytic Methods in Chiral Amine Synthesis

Modern organic synthesis heavily relies on transition-metal catalysis to form key chemical bonds efficiently and selectively. chemscene.com In the context of amine synthesis, palladium-catalyzed reactions are particularly prominent. While palladium-catalyzed C-H arylation is a powerful technique for modifying aromatic rings and synthesizing P-chiral compounds nih.gov, its direct application to a saturated aliphatic amine like this compound is not a standard approach.

However, palladium catalysis is fundamental to C-N bond formation through reactions like the Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide or triflate and is a cornerstone for synthesizing aryl amines. youtube.com Although the target molecule is an alkyl amine, the principles of using palladium complexes with specialized phosphine (B1218219) ligands to facilitate C-N bond formation are central to advanced amine synthesis. youtube.com These catalytic systems are constantly being refined to broaden their scope, improve efficiency, and operate under milder conditions. youtube.com

Directed N-Alkylation Protocols for Secondary Amine Formation

The final step in synthesizing this compound often involves the introduction of the methyl group onto the nitrogen of a primary amine precursor, 2-ethylcyclohexan-1-amine. Directed N-alkylation protocols are designed to achieve this transformation selectively.

Reductive Alkylation Pathways for N-Methylcyclohexylamines

Reductive alkylation is a widely used method for N-methylation. This reaction involves treating the primary amine with formaldehyde (B43269), which reacts to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the N-methylated secondary amine. ambeed.comresearchgate.net

A classic named reaction for this transformation is the Eschweiler-Clarke reaction , which uses an excess of formaldehyde and formic acid. ambeed.com In this case, formic acid acts as both the acid catalyst and the hydride donor for the reduction step. A key advantage of this method is that it inherently stops at the tertiary amine stage and does not produce quaternary ammonium (B1175870) salts. ambeed.com

Alternatively, other reducing agents can be employed. A common laboratory-scale procedure involves using formaldehyde with a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents offer greater functional group tolerance compared to the acidic conditions of the Eschweiler-Clarke reaction. researchgate.net

Table 3: Comparison of Reductive Alkylation Conditions

| Method | Aldehyde Source | Reducing Agent | Key Characteristics |

|---|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | Aqueous, near boiling; avoids over-alkylation to quaternary salts. ambeed.com |

| Standard Reductive Amination | Formaldehyde | NaBH(OAc)₃ | Mild conditions; broad substrate scope. |

Nucleophilic Substitution Reactions in Amine Synthesis

The formation of the N-methyl bond can also be achieved through a direct nucleophilic substitution (Sₙ2) reaction. In this approach, the primary amine (2-ethylcyclohexan-1-amine) acts as a nucleophile and attacks a methylating agent, such as methyl iodide or dimethyl sulfate. youtube.com

A primary challenge with this method is controlling the extent of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms the tertiary amine (2-ethyl-N,N-dimethylcyclohexan-1-amine) and subsequently a quaternary ammonium salt. acs.org Achieving selective mono-N-alkylation requires careful control of reaction conditions, such as using a large excess of the primary amine or employing specific bases and solvents. For example, using cesium hydroxide (B78521) as a base has been shown to promote selective mono-N-alkylation of primary amines with alkyl halides, providing high yields of the secondary amine. google.comorganic-chemistry.org

Multi-component Reactions and Convergent Synthesis of Substituted Cyclohexanamines

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. nih.govopenstax.org The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of substituted cyclohexanamines.

A plausible convergent synthesis of this compound can be envisioned utilizing an Ugi four-component reaction (Ugi-4CR). The classical Ugi reaction involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.govresearchgate.netlibretexts.org For the synthesis of the target compound, a strategic disconnection suggests that 2-ethylcyclohexanone could serve as the ketone component.

A proposed Ugi-based synthetic route is outlined below:

Scheme 1: Proposed Ugi Reaction for a Precursor to this compound

| Step | Reactants | Product | Notes |

| 1 | 2-ethylcyclohexanone, methylamine, a suitable carboxylic acid (e.g., formic acid), and a convertible isocyanide. | α-acylamino amide intermediate | The reaction combines four components in a single, atom-economical step. |

| 2 | The α-acylamino amide intermediate undergoes subsequent reduction and/or hydrolysis. | This compound | This step would remove the acyl and carboxamide functionalities to yield the final tertiary amine. |

The versatility of the Ugi reaction allows for the introduction of diversity at four different points, making it highly suitable for creating libraries of related compounds for screening purposes. d-nb.info While a direct synthesis of this compound via a single Ugi reaction is not straightforward due to the formation of an amide linkage, the Ugi product can be seen as a key intermediate that, after subsequent chemical transformations (e.g., reduction), would lead to the desired tertiary amine.

Similarly, the Passerini three-component reaction (Passerini-3CR), which combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide, could be employed to generate a precursor. nih.govnih.govacs.org

Scheme 2: Proposed Passerini Reaction for a Precursor

| Step | Reactants | Product |

| 1 | 2-ethylcyclohexanone, a suitable carboxylic acid, and methyl isocyanide. | α-acyloxy N-methylamide intermediate |

| 2 | The intermediate undergoes hydrolysis and reduction. | This compound |

The key advantage of these MCR approaches lies in their convergence, rapidly assembling a complex molecular scaffold from simple starting materials.

Novel Reagent Development for Efficient Amination and Cyclization Processes

The direct formation of the C-N bond in a stereocontrolled and efficient manner is a cornerstone of amine synthesis. Reductive amination of a ketone is a classic and effective method for this transformation. openstax.orglibretexts.orgorganic-chemistry.orgcengage.com.aulibretexts.org For the synthesis of this compound, this would involve the reaction of 2-ethylcyclohexanone with methylamine, followed by reduction.

Scheme 3: Reductive Amination Approach

| Reactants | Reagents | Product |

| 2-ethylcyclohexanone, methylamine | A reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride [NaBH(OAc)₃]. openstax.orgorganic-chemistry.org | This compound |

Recent advancements in this area focus on the development of more efficient and selective catalysts and reagents. For instance, Brønsted acid catalysis has been shown to effectively promote direct reductive amination reactions, offering a metal-free alternative. rsc.org

Furthermore, iridium-catalyzed cyclization reactions represent a novel approach for constructing cyclic amine structures. rsc.org While not directly applicable to the final step of installing the methylamino group on a pre-formed 2-ethylcyclohexane ring, such methods are indicative of the ongoing innovation in C-N bond formation and ring synthesis. These catalytic systems can enable the construction of the core carbocyclic structure with high levels of control. organic-chemistry.org

The development of novel amination agents is also crucial. While traditional methods often rely on nucleophilic substitution or reductive processes, newer reagents aim to provide milder conditions and broader substrate scope. For instance, various aminating agents analogous to the Gabriel reagent have been developed for the introduction of protected amine functionalities. tcichemicals.com

The table below summarizes some of the advanced reagents and their potential application in the synthesis of substituted cyclohexanamines.

Table 1: Advanced Reagents for Amination and Cyclization

| Reagent/Catalyst System | Reaction Type | Potential Application in Synthesis |

| Ugi Reaction Components | Multi-component Reaction | Convergent synthesis of a complex precursor to the target amine. nih.govresearchgate.net |

| Passerini Reaction Components | Multi-component Reaction | Convergent synthesis of an α-acyloxy amide precursor. nih.govnih.gov |

| Brønsted Acids (e.g., Triflic Acid) | Reductive Amination | Catalyzing the direct formation of the tertiary amine from the corresponding ketone and secondary amine. rsc.org |

| Iridium-based Catalysts | C-H Activation/Cyclization | Construction of the substituted cyclohexane (B81311) ring system from acyclic precursors. rsc.org |

Stereochemical Investigations and Conformational Dynamics of 2 Ethyl N Methylcyclohexan 1 Amine

Chiral Properties and Stereoisomerism of 2-ethyl-N-methylcyclohexan-1-amine

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring. This leads to the existence of stereoisomers. Specifically, due to the two different substituents (ethyl and N-methylamino groups) on the ring, there are four possible stereoisomers which exist as two pairs of enantiomers. rsc.orgmasterorganicchemistry.com These are the (1R,2R) and (1S,2S) enantiomers, which constitute the trans diastereomer, and the (1R,2S) and (1S,2R) enantiomers, which make up the cis diastereomer. rsc.orgmasterorganicchemistry.com

The cis and trans diastereomers have distinct physical and chemical properties due to the different spatial arrangements of the ethyl and N-methylamino groups. Each of these diastereomers, in turn, can exist as a mixture of rapidly interconverting chair conformations. masterorganicchemistry.com The relative stability of these conformers is dictated by the steric and electronic interactions of the axial and equatorial substituents.

Computational and Theoretical Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational preferences and dynamics of molecules like this compound. Methods such as Ab Initio and Density Functional Theory (DFT) are instrumental in elucidating the subtle energetic differences between various conformations.

Ab Initio and Density Functional Theory (DFT) Calculations of Conformational Preferences

Ab initio and DFT calculations are widely used to model the axial-equatorial equilibrium in substituted cyclohexanes. ua.esrsc.org For this compound, these calculations would involve optimizing the geometry of the possible chair conformations for both the cis and trans isomers to determine their relative energies.

For the trans isomer, two chair conformations are possible: one with both the ethyl and N-methylamino groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). DFT calculations consistently show that the diequatorial conformation is significantly more stable. libretexts.org The diaxial conformer is destabilized by 1,3-diaxial interactions between the axial substituents and the axial hydrogens on the ring. libretexts.org

In the case of the cis isomer, both chair conformations have one axial and one equatorial substituent. One conformer will have an axial ethyl group and an equatorial N-methylamino group, while the ring-flipped conformer will have an equatorial ethyl group and an axial N-methylamino group. The relative stability of these two conformers depends on the A-values of the substituents, which quantify their steric bulk. masterorganicchemistry.comwikipedia.org The A-value for an ethyl group is approximately 1.75 kcal/mol, while the A-value for an N-methylamino group is expected to be similar to that of a methyl group (around 1.7 kcal/mol) or slightly larger. masterorganicchemistry.comwikipedia.org Given the similar steric demands, both conformers of the cis isomer would be expected to have comparable energies, with a slight preference for the conformer having the slightly bulkier group in the equatorial position. youtube.com

Investigation of Hyperconjugative and Steric Interactions on Conformational Stability

The conformational stability of this compound is determined by a balance of steric and hyperconjugative interactions. ua.esnih.gov

Steric Interactions: The primary destabilizing interactions are 1,3-diaxial steric repulsions between axial substituents and axial hydrogens at the C3 and C5 positions. libretexts.org In the diaxial conformer of the trans isomer, both the ethyl and N-methylamino groups experience these unfavorable interactions. For the cis isomer, the conformer with the axial ethyl group is destabilized by the steric bulk of the ethyl group.

Nitrogen Inversion Barriers and Dynamics in N-Substituted Cyclohexanamines

In addition to ring flipping, this compound also undergoes nitrogen inversion, a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.org This process interconverts the two pyramidal forms of the amine. The energy barrier for nitrogen inversion in acyclic amines is typically low, around 5-7 kcal/mol. wikipedia.orgstackexchange.com

In cyclic systems like N-methylpiperidine, a close analog, the barrier to nitrogen inversion is also relatively low. rsc.orgrsc.org The rate of nitrogen inversion is often comparable to or faster than the rate of ring flipping. These two dynamic processes can be coupled, leading to a complex conformational landscape. The barrier to nitrogen inversion can be influenced by the steric bulk of the substituents on the nitrogen and the geometry of the ring. electronicsandbooks.comnih.gov

Typical Energy Barriers for Dynamic Processes in N-Methylated Cyclohexylamines

| Dynamic Process | Compound | Energy Barrier (kcal/mol) |

|---|---|---|

| Nitrogen Inversion | Trimethylamine | ~7.5 |

| Nitrogen Inversion | N-methylpiperidine | 7.8 - 8.0 |

Experimental Spectroscopic Probes of Conformational Equilibria (e.g., Dynamic NMR Spectroscopy)

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules like this compound. stackexchange.com By recording NMR spectra at different temperatures, it is possible to observe the effects of conformational exchange processes such as ring flipping and nitrogen inversion.

At room temperature, these processes are typically fast on the NMR timescale, resulting in averaged signals for the different conformations. nih.gov As the temperature is lowered, the rates of inversion and ring flipping decrease. If the temperature is lowered sufficiently to the coalescence point and below, the individual signals for the different conformers can be resolved. nih.gov

For this compound, a low-temperature NMR experiment would be expected to show distinct sets of signals for the major and minor conformers of both the cis and trans isomers. By analyzing the line shapes of the signals as a function of temperature, it is possible to calculate the activation energies for ring flipping and nitrogen inversion, as well as the equilibrium constant between the conformers. stackexchange.com This experimental data provides a crucial validation and complement to the insights gained from theoretical calculations.

Diastereoselective Outcomes in Reactions Involving this compound

The stereochemical complexity of this compound, which possesses two chiral centers at positions 1 and 2 of the cyclohexane ring, makes it a subject of significant interest in the study of diastereoselective reactions. The spatial arrangement of the ethyl and N-methylamine substituents dictates the conformational preferences of the molecule, which in turn governs the facial selectivity of approaching reagents. This steric control is fundamental to predicting and explaining the outcomes of reactions where a new stereocenter is formed.

In such reactions, the existing chirality of the molecule influences the creation of a new chiral center, leading to an unequal formation of diastereomers. youtube.com The principle of conformational analysis is crucial for understanding this phenomenon; the molecule will predominantly adopt the most stable chair conformation, where bulky substituents occupy equatorial positions to minimize steric strain. lumenlearning.comutdallas.edu For this compound, the relative stability of its four possible stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—and their preferred conformations will determine the diastereomeric ratio of the reaction products.

The diastereoselectivity of a reaction involving this compound is a direct consequence of the energy difference between the transition states leading to the different diastereomeric products. A larger energy difference results in higher diastereoselectivity. The substituent at the C-2 position (ethyl group) and the N-methylamine group at C-1 create a specific steric environment around the reactive center. For instance, in a nucleophilic addition to a prochiral center elsewhere in the molecule or in reactions where the amine itself acts as a chiral auxiliary, one face of the reacting center will be more sterically hindered than the other.

Consider a hypothetical reaction, such as the alkylation of an enolate derived from a ketone where the chiral amine is used as an auxiliary. The amine would first be converted into a chiral imine or enamine. The conformational lock provided by the substituted cyclohexane ring would effectively block one face of the enamine. An incoming electrophile would preferentially attack from the less hindered face, leading to a major diastereomer.

The degree of diastereoselectivity can be quantified by the diastereomeric excess (d.e.), which is calculated as:

d.e. (%) = |(% major diastereomer - % minor diastereomer)| / |(% major diastereomer + % minor diastereomer)| x 100

While specific experimental data on diastereoselective reactions for this compound is not extensively documented in publicly available literature, the outcomes can be predicted based on well-established principles of stereocontrol in similar chiral cyclohexylamine (B46788) systems. osi.lv The table below illustrates the expected major and minor diastereomeric products in a generalized electrophilic addition reaction, based on the presumed most stable conformation of the starting amine.

Table 1: Predicted Diastereoselective Outcomes for a Generalized Electrophilic Addition

| Starting Stereoisomer | Assumed Predominant Conformation | Face of Attack | Major Diastereomeric Product | Minor Diastereomeric Product |

| (cis)-2-ethyl-N-methylcyclohexan-1-amine | Ethyl and amine groups are equatorial | Re-face attack (example) | Product A | Product B |

| (trans)-2-ethyl-N-methylcyclohexan-1-amine | Ethyl and amine groups are equatorial | Si-face attack (example) | Product C | Product D |

Note: The specific facial selectivity (Re vs. Si) and the exact structure of Products A, B, C, and D would depend on the specific reaction, the nature of the electrophile, and the precise conformation of the transition state.

The efficiency of the diastereoselection is highly dependent on the steric bulk of the substituents on the cyclohexane ring. The ethyl group at C-2 and the methyl group on the nitrogen atom create a distinct steric bias. Larger groups generally lead to higher diastereoselectivity because they create a more significant energy barrier for the approach of a reactant from the hindered face. utdallas.edu For example, chiral amines are often employed in asymmetric synthesis, where their rigid conformational structure can lead to very high levels of diastereoselectivity, sometimes approaching 100%. osi.lvrsc.org

Further research, including detailed computational studies and experimental validation, would be necessary to precisely quantify the diastereomeric ratios for specific reactions involving this compound and to fully elucidate the subtle electronic and steric effects that govern its reactivity. researchgate.net

Advanced Spectroscopic and Computational Characterization of 2 Ethyl N Methylcyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-ethyl-N-methylcyclohexan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential to confirm its constitution and elucidate its stereochemical and conformational details.

The structural complexity of this compound, with its multiple stereocenters, necessitates a detailed NMR analysis.

¹H NMR Spectroscopy : The proton NMR spectrum would provide initial information on the number and connectivity of protons. Key expected signals include a singlet or doublet for the N-methyl group (typically in the 2.2-2.6 ppm range), multiplets for the cyclohexyl ring protons, and signals for the ethyl group protons. smu.edu The chemical shift and multiplicity of the proton at C1 (the carbon bearing the amino group) would be of particular interest, as its coupling to adjacent protons would help in determining the relative stereochemistry.

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, confirming the presence of the ethyl and N-methyl groups, as well as the six carbons of the cyclohexane (B81311) ring. The chemical shift of the carbon atom bonded to the nitrogen (C1) is expected to be significantly deshielded compared to other ring carbons. smu.edunih.gov For instance, in N-methylcyclohexylamine, the C1 carbon appears around 58-60 ppm, while other ring carbons are found further upfield. smu.edu

2D NMR Spectroscopy : To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry, several 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of the proton connectivity within the cyclohexane ring and the ethyl group. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. spectrabase.com It would be vital for confirming the regiochemistry, for example, by showing a correlation between the N-methyl protons and the C1 carbon of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space interactions between protons. For this compound, NOESY could help determine the relative stereochemistry by showing correlations between axial and equatorial protons on the cyclohexane ring and between the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N-methylcyclohexylamine smu.educhemicalbook.comsigmaaldrich.com | ¹H | ~2.42 (s, 3H, N-CH₃), ~2.3-2.5 (m, 1H, H-1), ~1.0-1.9 (m, 10H, ring protons) | The N-methyl signal is a characteristic singlet. The H-1 proton is a multiplet due to coupling with adjacent ring protons. |

| Cyclohexylamine (B46788) nih.gov | ¹³C | ~50.9 (C-1), ~37.1 (C-2, C-6), ~26.2 (C-3, C-5), ~25.4 (C-4) | The carbon attached to the nitrogen is the most downfield signal in the ring. |

This table contains representative data and the actual chemical shifts for this compound will vary.

In conjunction with experimental data, computational methods, particularly those based on Density Functional Theory (DFT), are powerful for predicting NMR chemical shifts. nist.govnist.gov The process typically involves:

Generating various possible conformers (e.g., chair conformations with axial or equatorial substituents) of the molecule.

Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set). arxiv.org

Calculating the NMR shielding tensors for each optimized conformer using the Gauge-Including Atomic Orbital (GIAO) method.

Averaging the calculated chemical shifts based on the predicted Boltzmann population of each conformer at a given temperature.

By comparing the computationally predicted spectra for different stereoisomers with the experimental spectra, it is often possible to assign the correct relative stereochemistry of the molecule. arxiv.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₁₉N), the nominal molecular weight is 141. The nitrogen rule of mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the proposed structure. smu.edu

Under electron ionization (EI), the fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, several key fragmentation pathways can be anticipated:

Loss of an ethyl radical : α-cleavage of the C1-C2 bond, leading to the loss of the ethyl group (•CH₂CH₃, 29 u), would result in a fragment ion at m/z 112.

Loss of a propyl radical : Cleavage of the C1-C6 bond and subsequent rearrangement could lead to the loss of a propyl fragment.

Formation of an iminium ion : Cleavage of the bond between C1 and the rest of the ring can lead to the formation of a stable iminium ion. The base peak in the mass spectrum of many N-alkyl cyclohexylamines is often the iminium ion [CH₂=NHR]⁺. For N-methylcyclohexylamine, a prominent peak is observed at m/z 70.

Ring fragmentation : The cyclohexane ring itself can undergo fragmentation, leading to a series of smaller fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 141 | [C₉H₁₉N]⁺• | Molecular Ion |

| 126 | [C₈H₁₆N]⁺ | Loss of •CH₃ |

| 112 | [C₇H₁₄N]⁺ | α-cleavage, loss of •C₂H₅ |

| 84 | [C₅H₁₀N]⁺ | Iminium ion formation with ring cleavage |

This table is predictive and actual fragmentation patterns may vary based on ionization method and energy.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. smu.edu

FT-IR Spectroscopy : The FT-IR spectrum of this compound would exhibit characteristic absorption bands. As a secondary amine, a key feature would be the N-H stretching vibration, which typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹. smu.edu Other significant absorptions would include:

C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.

C-H bending vibrations around 1450 cm⁻¹.

C-N stretching vibrations in the 1250-1020 cm⁻¹ range.

N-H bending vibrations around 1650-1500 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. C-C and C-N stretching vibrations of the aliphatic backbone are often strong in the Raman spectrum. The high degree of conformational flexibility in the cyclohexane ring and its substituents would likely result in a complex spectrum in the "fingerprint" region (below 1500 cm⁻¹).

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR |

| C-H Stretch (sp³) | 2850 - 2960 | FT-IR, Raman |

| C-H Bend | 1440 - 1470 | FT-IR, Raman |

| C-N Stretch | 1020 - 1250 | FT-IR, Raman |

Data is based on typical ranges for secondary amines and cyclohexyl derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound, or a salt thereof (e.g., the hydrochloride salt), would be required.

If a crystal structure were obtained, it would provide precise information on:

Bond lengths and angles : The exact distances and angles between all atoms in the molecule.

Conformation : The preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state.

Stereochemistry : The absolute configuration of the stereocenters, if a chiral resolving agent is used or if the compound crystallizes in a chiral space group.

Intermolecular interactions : The packing of the molecules in the crystal lattice, revealing details about hydrogen bonding (in the case of a salt) and van der Waals interactions.

While no specific crystal structure for this compound is currently available in open databases, the technique remains the gold standard for unambiguous solid-state structural elucidation.

Integration of Experimental Data with Quantum Chemical Calculations for Comprehensive Structural Understanding

A truly comprehensive understanding of the structure and behavior of this compound is achieved by integrating experimental data with quantum chemical calculations. This synergistic approach allows for a more complete picture than either method can provide alone.

For example, DFT calculations can be used to model the potential energy surface of the molecule, identifying the lowest energy conformers. The calculated vibrational frequencies for these conformers can then be compared with the experimental FT-IR and Raman spectra to confirm their presence in the sample. Similarly, as mentioned in section 4.1.2, calculated NMR chemical shifts for different isomers and conformers can be compared with experimental NMR data to resolve structural ambiguities. nist.gov

This integrated approach is particularly powerful for conformationally flexible molecules like this compound, where the experimentally observed properties are a population-weighted average of the properties of multiple co-existing conformers. The computational models provide insight into the individual conformers, while the experimental data provides the benchmark for the accuracy of the models.

Mechanistic Investigations of Reactions Involving 2 Ethyl N Methylcyclohexan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The amine functionality in 2-ethyl-N-methylcyclohexan-1-amine is a key determinant of its chemical behavior, acting as a nucleophile in a variety of reactions. The nitrogen atom possesses a lone pair of electrons, rendering it capable of attacking electron-deficient centers. However, the nucleophilicity of this secondary amine is modulated by both electronic and steric factors.

The N-methyl group, being an electron-donating group, slightly increases the electron density on the nitrogen atom, thereby enhancing its intrinsic nucleophilicity compared to an unsubstituted cyclohexylamine (B46788). Conversely, the presence of both the N-methyl group and the 2-ethyl group on the cyclohexane (B81311) ring introduces steric hindrance around the nitrogen atom. dtic.mil This steric bulk can impede the approach of the amine to an electrophile, particularly if the electrophile itself is sterically demanding. dtic.mil

Mechanisms of Amine Alkylation and Acylation Reactions

Alkylation and acylation are fundamental transformations for amines, and the mechanisms of these reactions for this compound are illustrative of typical secondary amine reactivity, albeit with steric considerations.

Alkylation: The alkylation of this compound, a secondary amine, with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.ca In this process, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. ucalgary.ca This results in the formation of a tertiary ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the starting amine, to yield the tertiary amine product.

A common challenge in amine alkylation is overalkylation, where the newly formed tertiary amine, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt. ucalgary.cawikipedia.org However, the steric hindrance around the nitrogen in this compound, and even more so in its tertiary amine product, can mitigate the rate of this second alkylation, potentially allowing for more selective mono-alkylation under carefully controlled conditions. masterorganicchemistry.com The formation of tertiary amines from secondary amines is generally less prone to overalkylation to the quaternary salt compared to the alkylation of primary amines. masterorganicchemistry.com

Acylation: Acylation of this compound with reagents such as acyl chlorides or acid anhydrides is a common method for forming amides. This reaction is a nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the N,N-disubstituted amide. A base is typically required to neutralize the acidic byproduct (e.g., HCl). nih.gov

Due to the high reactivity of acylating agents, these reactions are generally efficient. The steric hindrance in this compound is less of a barrier to acylation than to alkylation because the carbonyl carbon of the acylating agent is highly electrophilic and the transition state is less sterically demanding.

Carbon-Hydrogen Bond Activation and Functionalization Studies

The selective activation and functionalization of carbon-hydrogen (C-H) bonds is a significant area of modern organic chemistry, offering more atom-economical synthetic routes. While direct studies on this compound are not widely reported, the principles of C-H activation in similar systems can be applied.

In substituted cyclohexanes, C-H bonds are generally unreactive. However, transition metal catalysts can facilitate their activation. niu.eduyoutube.com The amine functionality in this compound can act as a directing group, positioning a metal catalyst in proximity to specific C-H bonds on the cyclohexane ring. This directed C-H activation can lead to the selective functionalization of the ring. For instance, a metal catalyst might coordinate to the nitrogen atom and then, through a cyclometalation process, activate a C-H bond at a specific position, such as the C6 or a C-H bond on the ethyl group. youtube.com

The mechanism of such a process often involves several steps, including coordination of the metal to the amine, C-H bond cleavage (which can occur via various pathways like oxidative addition or concerted metalation-deprotonation), and subsequent functionalization of the resulting metal-carbon bond. youtube.comyoutube.com The regioselectivity of the C-H activation would be influenced by the ring size of the resulting metallacycle and the steric environment around the potential C-H activation sites. For example, iridium-catalyzed C-H activation has been studied for the functionalization of a primary C-H bond in 2-methylcyclohexanol, demonstrating the feasibility of such transformations in substituted cyclohexane systems. nih.gov

Enzymatic Transformations and Biocatalytic Pathways involving Cyclohexylamines

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis. Enzymes can exhibit high chemo-, regio-, and stereoselectivity. For cyclohexylamine derivatives, several classes of enzymes are of interest.

While specific enzymatic transformations of this compound are not extensively documented, related enzymes have been shown to act on similar substrates. Amine dehydrogenases (AmDHs) and transaminases (TAs) are key enzymes for the synthesis and modification of amines. researchgate.nethims-biocat.eu These enzymes could potentially be used for the stereoselective synthesis of this compound or its derivatives. For example, a transaminase could catalyze the asymmetric amination of a corresponding ketone precursor. researchgate.net

Cyclohexylamine oxidase (CHAO) from Brevibacterium oxydans is another relevant enzyme. It has been shown to oxidize various cycloalkyl primary amines, with some substituted derivatives being even better substrates than cyclohexylamine itself. cdnsciencepub.com This suggests that enzymes with activity towards substituted cyclohexylamines exist and could potentially be engineered or discovered for transformations involving this compound. The development of biocatalytic cascades, where multiple enzymes work in concert, is a growing field that could enable complex transformations of such molecules in a one-pot fashion. nih.gov

The following table summarizes enzymes with potential applications for cyclohexylamine derivatives:

| Enzyme Class | Potential Reaction | Relevance to this compound |

| Amine Dehydrogenase (AmDH) | Reductive amination of a ketone to form an amine. | Potential for stereoselective synthesis of chiral amine isomers. researchgate.net |

| Transaminase (TA) | Transfer of an amino group from a donor to a ketone acceptor. | Could be used to produce enantiomerically pure cyclohexylamines. researchgate.net |

| Cyclohexylamine Oxidase (CHAO) | Oxidation of a cyclohexylamine to a cyclohexanone. | Demonstrates that enzymes can accommodate substituted cyclohexyl rings. cdnsciencepub.com |

| P450 Monooxygenases | Hydroxylation of C-H bonds. | Could be engineered for selective hydroxylation of the cyclohexane ring. nih.gov |

Role of the Cyclohexane Ring and Substituents in Reaction Selectivity

The cyclohexane ring in this compound is not a mere spectator in its reactions. Its conformational flexibility and the stereochemical arrangement of its substituents play a crucial role in determining reaction selectivity. The cyclohexane ring typically adopts a chair conformation to minimize angle and torsional strain. msu.edu

The substituents—the ethyl group at C2 and the N-methylamino group at C1—can exist in either axial or equatorial positions. The relative stability of the resulting conformers is dictated by steric interactions. libretexts.org Generally, larger substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org For a disubstituted cyclohexane like this compound, there will be cis and trans isomers, and each of these will exist as an equilibrium of two chair conformers.

The preferred conformation will influence the accessibility of the amine's lone pair and the C-H bonds on the ring, thereby affecting both nucleophilic reactions and potential C-H activation. For example, if the N-methylamino group is in an equatorial position, the nitrogen's lone pair is more sterically accessible than if it were in an axial position. Conversely, an axial C-H bond might be more favorably oriented for certain catalytic C-H activation reactions.

The relative orientation of the ethyl and N-methylamino groups (cis or trans) will also have a profound impact on selectivity. In the cis isomer, both groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This will lead to different steric environments on each face of the molecule, which can be exploited to achieve diastereoselectivity in reactions such as additions to the ring or reactions of the amine group itself. For instance, the approach of a bulky reagent might be favored from the side opposite to the larger substituent. pearson.com

The following interactive table illustrates the influence of substituent position on cyclohexane conformation:

| Substituent Position | Key Steric Interaction | Consequence |

| Axial | 1,3-Diaxial Interactions | Increased steric strain, less stable conformer. libretexts.org |

| Equatorial | Gauche interactions with ring carbons | Less steric strain, more stable conformer. libretexts.org |

Applications of 2 Ethyl N Methylcyclohexan 1 Amine in Specialized Organic Synthesis and Catalysis

Development of Chiral Ligands and Organocatalysts Derived from 2-ethyl-N-methylcyclohexan-1-amine

The inherent chirality and functional handles of this compound make it an attractive scaffold for the design of novel chiral ligands and organocatalysts. These derivatives are instrumental in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule.

Asymmetric Induction in Catalytic Reactions

Chiral ligands derived from amines are crucial components of many transition-metal catalysts used in asymmetric reactions. While specific research on ligands directly synthesized from this compound is not extensively documented in publicly available literature, the principles of asymmetric induction using similar chiral amine frameworks are well-established. The stereoelectronic environment created by the chiral backbone of such amines, when coordinated to a metal center, can effectively differentiate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer. The ethyl group at the 2-position of the cyclohexane (B81311) ring in this compound would be expected to exert significant steric influence, a key factor in achieving high levels of asymmetric induction.

Organocatalysis, which utilizes small organic molecules as catalysts, has also seen the successful application of chiral amines. Derivatives of this compound could potentially be transformed into various classes of organocatalysts, such as chiral Brønsted acids or bases, to promote a range of asymmetric transformations.

Stereoselectivity Enhancement in C-C and C-N Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high stereocontrol is a cornerstone of modern organic synthesis, essential for the construction of complex molecules like pharmaceuticals and natural products. Catalysts bearing chiral ligands derived from structures analogous to this compound have demonstrated the ability to enhance stereoselectivity in these critical reactions.

For instance, in aldol (B89426) or Michael addition reactions, which form C-C bonds, the chiral environment provided by the catalyst directs the approach of the nucleophile and electrophile, favoring the formation of a specific stereoisomer. Similarly, in hydroamination or amination reactions that form C-N bonds, the catalyst can control the facial selectivity of the addition of an amine to an unsaturated substrate. The specific substitution pattern of this compound offers a unique steric and electronic profile that could be harnessed to achieve high levels of diastereo- and enantioselectivity in such transformations.

| Reaction Type | Bond Formed | Potential Role of this compound Derived Catalyst |

| Asymmetric Aldol Reaction | C-C | Control of syn/anti diastereoselectivity and enantioselectivity |

| Asymmetric Michael Addition | C-C | Enantioselective formation of 1,4-adducts |

| Asymmetric Hydroamination | C-N | Enantioselective addition of N-H across a C=C or C≡C bond |

| Asymmetric Aza-Diels-Alder | C-C, C-N | Diastereo- and enantioselective synthesis of nitrogen-containing heterocycles |

Building Block in the Synthesis of Complex Nitrogen-Containing Molecules

Nitrogen-containing molecules are ubiquitous in pharmaceuticals, agrochemicals, and biologically active natural products. The structural motif of this compound serves as a valuable chiral building block for the synthesis of more complex nitrogenous compounds.

The primary amine and the N-methyl group can be further functionalized, allowing for the construction of diverse molecular architectures. For example, the amine can be acylated, alkylated, or incorporated into heterocyclic systems. The chiral cyclohexane core provides a rigid scaffold that can influence the stereochemical outcome of subsequent reactions, making it a useful starting material for the stereocontrolled synthesis of alkaloids, amino alcohols, and other complex amines. While specific total syntheses employing this compound as a key starting material are not prominently reported, the potential for its use in this capacity is significant given the importance of chiral cyclohexane derivatives in synthetic chemistry.

Exploration in Material Science Precursors

The application of specifically functionalized organic molecules as precursors for advanced materials is a rapidly growing area of research. Amines, in particular, can serve as monomers or curing agents in the synthesis of polymers and as ligands for the formation of metal-organic frameworks (MOFs).

While the exploration of this compound in material science is still in its early stages, its bifunctional nature (amine and a modifiable hydrocarbon backbone) suggests potential applications. It could be investigated as a monomer in the synthesis of novel polyamides or polyimines with tailored thermal and mechanical properties. Furthermore, its ability to coordinate with metal ions could be exploited in the design of new coordination polymers or MOFs with potential applications in gas storage, catalysis, or sensing. The specific stereochemistry of the molecule could also impart unique chiral recognition properties to the resulting materials. Further research is required to fully elucidate the potential of this compound as a precursor in material science.

Derivatization Strategies and Analytical Methodologies for 2 Ethyl N Methylcyclohexan 1 Amine

Formation of Analytical Derivatives for Enhanced Spectroscopic Detection

The direct analysis of 2-ethyl-N-methylcyclohexan-1-amine by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be challenging. sigmaaldrich.com The compound's polarity can lead to poor peak shape and tailing on common GC columns, while its lack of a strong chromophore or fluorophore limits its sensitive detection by UV or fluorescence detectors in HPLC. sigmaaldrich.com Chemical derivatization is a common strategy to overcome these limitations by converting the amine into a form more suitable for analysis. weber.hujfda-online.com

For GC-based analysis, particularly with mass spectrometry (GC-MS), derivatization aims to increase the volatility and thermal stability of the analyte. jfda-online.comnih.gov Acylation is a widely used technique for primary and secondary amines. researchgate.net Reaction of this compound with acylating reagents, especially fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), would yield a less polar, more volatile amide derivative. jfda-online.com These fluorinated derivatives also significantly enhance sensitivity for electron capture detection (ECD) and can produce characteristic fragmentation patterns in MS, aiding in structural elucidation. jfda-online.com Silylation, another common technique, replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, which also increases volatility. nih.govacs.org

For HPLC analysis, derivatization focuses on introducing a tag that can be readily detected. Pre-column derivatization with reagents that impart strong UV absorbance or fluorescence is a standard approach for analyzing amines. sigmaaldrich.com Reagents such as dansyl chloride or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with secondary amines to produce highly fluorescent derivatives, enabling detection at very low concentrations. sigmaaldrich.comresearchgate.net Another effective reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag), is known to react with both primary and secondary amines, yielding stable derivatives with excellent chromatographic and mass spectrometric properties suitable for UPLC-MS analysis. acs.org

| Derivatizing Agent | Type of Derivatization | Primary Analytical Technique | Benefit for Analyzing this compound |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Acylation | GC-MS, GC-ECD | Increases volatility and thermal stability; enhances detection sensitivity. jfda-online.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylation | GC-MS | Increases volatility and improves chromatographic peak shape. nih.gov |

| Dansyl Chloride | Sulfonylation | HPLC-Fluorescence | Creates a highly fluorescent derivative for sensitive detection. researchgate.net |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AccQ-Tag) | Carbamoylation | HPLC-Fluorescence, LC-MS | Produces stable derivatives with excellent chromatographic and MS properties. acs.org |

Chemical Modification for Probing Molecular Interactions and Reactivity

Strategies involving the functionalization of the C-H bond alpha to the nitrogen atom are particularly relevant. Such methods can transform relatively simple amines into more complex and valuable structures without requiring a protecting group on the nitrogen. nih.gov For a compound like this compound, selective oxidation could convert the amine into an amide. thieme-connect.com This transformation would fundamentally alter the molecule's hydrogen bonding capacity and conformational preferences, providing insight into its interaction with biological systems or other chemical entities.

Furthermore, deconstructive functionalization strategies, which involve the cleavage of C-C or C-N bonds, can be used to remodel the cyclic amine's scaffold. nih.gov For instance, ring-opening reactions of N-acylated cyclic amines can produce acyclic haloamines, which are versatile synthetic intermediates. nih.gov Applying such a strategy to a derivative of this compound could yield a range of functionalized acyclic amines, offering a pathway to probe structure-activity relationships by systematically modifying the original cyclic framework. The reactivity of the amine can also be explored through its interaction with various electrophiles, leading to the formation of new C-N bonds and the synthesis of a diverse library of derivatives.

Synthesis of Advanced Precursors through Derivatization

Derivatization of this compound is a key step in its use as a precursor for more advanced and structurally complex molecules, including potential pharmaceutical agents and functional materials. The secondary amine functionality is a versatile handle for a wide array of chemical transformations. chemscene.com

One of the most fundamental derivatization reactions is acylation, which converts the amine into a stable amide. This reaction can be used to couple the cyclohexylamine (B46788) moiety to various carboxylic acids, including those with biological activity or other desired functionalities. The resulting amides are often key structural motifs in pharmacologically active compounds. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides, another important functional group in medicinal chemistry.

The amine can also serve as a starting material in tandem reactions. For example, cyclic secondary amines can react with cyclohexenone motifs in the presence of a gold catalyst to synthesize m-phenylenediamine (B132917) derivatives through a process of dehydrogenative aromatization. acs.org This type of reaction allows for the construction of complex aromatic structures from relatively simple saturated precursors. The resulting substituted anilines are valuable intermediates in the synthesis of dyes, polymers, and pharmaceuticals. acs.org Through such catalytic processes, this compound could be converted into a variety of advanced precursors, demonstrating the power of derivatization to build molecular complexity. chemscene.comacs.org

Chromatographic Separation and Stereoisomer Resolution by Derivatization

The structure of this compound contains at least two stereocenters (at C1 and C2 of the cyclohexane (B81311) ring), meaning it can exist as a mixture of four stereoisomers (two pairs of enantiomers). The separation and analysis of these individual stereoisomers are critical, as they can have different biological activities and pharmacological profiles. Derivatization with a chiral derivatizing agent (CDA) is a classic and effective method for resolving enantiomers. jfda-online.com

This strategy involves reacting the racemic or diastereomeric mixture of the amine with a single enantiomer of a CDA. jfda-online.com This reaction converts the mixture of enantiomers into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using standard, non-chiral chromatographic techniques like GC or HPLC. weber.huresearchgate.net

A variety of CDAs are suitable for derivatizing secondary amines. For example, chiral acid chlorides such as (R)- or (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) react with the amine to form diastereomeric amides. Similarly, chiral isocyanates like (S)-(-)-α-methylbenzyl isocyanate create diastereomeric ureas. The resulting diastereomers often exhibit different retention times on a standard chromatography column, allowing for their separation and quantification. nih.gov After separation, the individual diastereomers can be collected, and the chiral auxiliary can be chemically removed to yield the pure enantiomers of the original amine, although this step is often not necessary for analytical purposes. The choice of CDA is critical and can influence the efficiency of the reaction and the resolution of the resulting diastereomeric peaks. nih.gov

| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Principle of Separation |

|---|---|---|

| (R)- or (S)-Mosher's acid chloride | Diastereomeric amides | Separation of diastereomers on an achiral chromatography column (GC or HPLC). nih.gov |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric carbamates | Separation of fluorescent diastereomers on an achiral HPLC column. nih.gov |

| (S,S)-N-Trifluoroacetylproline anhydride | Diastereomeric amides | GC separation of diastereomers; however, racemization of the reagent can be a concern. nih.gov |

| (S)-(-)-α-Methylbenzyl isocyanate | Diastereomeric ureas | Separation of diastereomers on an achiral chromatography column (GC or HPLC). researchgate.net |

Q & A

Q. What established synthetic routes exist for 2-ethyl-N-methylcyclohexan-1-amine, and how do their yields and purity profiles compare?

- Methodological Answer : The compound can be synthesized via reductive amination of cyclohexanone derivatives or alkylation of N-methylcyclohexanamine. For example, adapting methods from analogous amines (e.g., N,N-Dimethylcyclohexanecarboxamide synthesis in ), methylating agents like methyl iodide or dimethyl sulfate may be used under inert conditions. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yields vary (50–80%) depending on steric hindrance and reaction optimization. Purity is assessed via HPLC or GC-MS, with impurities often arising from incomplete alkylation or by-products like dialkylated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies ethyl and methyl substituents (δ 1.0–1.5 ppm for CH3, δ 2.2–2.8 ppm for N–CH3). 13C NMR confirms cyclohexane ring carbons and substituents. DEPT-135 and COSY resolve overlapping signals, particularly for stereoisomers .

- Mass Spectrometry (MS) : EI-MS provides molecular ion peaks (m/z ~155 for C10H19N) and fragmentation patterns (e.g., loss of ethyl or methyl groups). High-resolution ESI-MS validates molecular formula .

- X-ray Crystallography : SHELXL () resolves stereochemistry and crystal packing. Suitable crystals are grown via slow evaporation in solvents like dichloromethane/hexane .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data on the stereochemical configuration of this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring flipping in cyclohexane) or solvation. Strategies include:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data. Adjust for solvent effects using PCM models .

- NOESY NMR : Detect spatial proximity of protons to confirm axial/equatorial substituents. For example, cross-peaks between N–CH3 and cyclohexane protons indicate preferred conformers .

- Variable-Temperature NMR : Monitor signal splitting to assess energy barriers for ring inversion .

Q. What strategies optimize enantioselective synthesis of this compound to achieve high enantiomeric excess (ee)?

- Methodological Answer :

- Chiral Catalysts : Use palladium complexes with BINAP ligands for asymmetric hydrogenation of imine precursors (e.g., 2-ethylcyclohexanone imine). Reaction conditions (H2 pressure, solvent polarity) are optimized via DoE .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer. Monitor ee via chiral HPLC (Chiralpak AD-H column) .

- Chiral Auxiliaries : Synthesize Schiff base intermediates with (R)- or (S)-α-methylbenzylamine, followed by reduction and auxiliary removal .

Q. How do reaction conditions influence mechanistic pathways and by-product formation in synthesizing this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 alkylation, while non-polar solvents (toluene) may reduce side reactions.

- Temperature : Elevated temperatures accelerate alkylation but risk over-alkylation. Low temperatures (-20°C) improve selectivity for monoalkylated products .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems. Monitoring via inline IR spectroscopy identifies intermediates .

- By-Product Analysis : Use LC-MS to detect dialkylated amines or elimination products. Mitigate via stoichiometric control (limiting alkylating agent) .

Stability and Handling Considerations

Q. What protocols ensure the stability of this compound during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.